N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Description
Properties
IUPAC Name |
2-[methyl-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRYCFFEKPTADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.
Methylation: The next step involves the methylation of the triazolopyrimidine core. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Glycine Derivatization: The final step is the introduction of the glycine moiety. This can be accomplished by reacting the methylated triazolopyrimidine with glycine or its derivatives under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine is structurally related to other triazolo[4,5-d]pyrimidine derivatives that exhibit significant biological activities. The compound is being investigated for its potential as a pharmacological agent , particularly in the following areas:
- Antiplatelet Activity : Research has shown that triazolo[4,5-d]pyrimidines can act as antiplatelet agents. For instance, analogues of ticagrelor (a known antiplatelet medication) have been synthesized and studied for their efficacy in inhibiting platelet aggregation. This compound may share similar mechanisms of action due to its structural characteristics .
- Antibacterial Properties : Some studies have indicated that triazolo derivatives possess antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The modification of the core structure of these compounds can lead to variations in antibacterial efficacy .
Pharmacological Research
The pharmacological profile of this compound is under investigation for its effects on various biological pathways:
- Signal Transduction Modulation : The compound may influence signal transduction pathways relevant to numerous diseases. Triazolo derivatives have been noted for their ability to modulate receptor activities and cellular signaling processes .
- Potential Neurological Applications : Given its structure, there is potential for exploring the compound's effects on neurological disorders. Compounds with similar scaffolds have been studied for neuroprotective effects and cognitive enhancement .
Biochemical Applications
In biochemical research, this compound may serve as a valuable tool for understanding various biochemical processes:
- Enzyme Inhibition Studies : The compound can be utilized in studies aimed at identifying enzyme inhibitors. Its ability to interact with specific enzymes could provide insights into metabolic pathways and disease mechanisms.
- Molecular Probes : As a small molecule probe, it may aid in elucidating biological pathways through targeted interactions with specific proteins or nucleic acids.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Core Modifications
- Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (Compound K): Shares the triazolo[4,5-d]pyrimidine core but replaces the glycine group with an acetamide moiety.
- 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,N,N-dimethyl- (CAS: 6312-57-8) : Features a dimethylamine group at the 7-position. With a molecular weight of 164.17 g/mol and a density of 1.56 g/cm³, this compound is smaller and less polar than the target, likely affecting its bioavailability .
Functional Group Variations
- 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one : Contains a hydroxyphenyl substituent and a ketone group. This derivative exhibits distinct spectral properties (IR: 3433 cm⁻¹ for OH, 1680 cm⁻¹ for C=O) and higher thermal stability (mp 184°C) compared to the glycine-substituted target compound .
- Vicasinabinum (Proposed INN): A cannabinoid receptor-targeting derivative with a pyrrolidin-3-ol substituent. Its larger structure (C32H39N7O4S) and tert-butyl group highlight the role of bulky substituents in receptor affinity .
Physicochemical Properties
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The glycine side chain in the target compound may enhance water solubility compared to alkyl or aryl substituents, but experimental data on solubility and stability are lacking .
- Biological Screening: No direct evidence exists for the target compound’s bioactivity.
- Synthesis Optimization : Methods from related compounds (e.g., mesylation, Boc deprotection) could guide scalable synthesis of the target compound .
Biological Activity
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases involved in cancer progression. For instance, triazolo derivatives have been reported to inhibit the activity of kinases such as PIM (Proviral Integration site for Moloney murine leukemia virus) which plays a role in cell survival and proliferation .
- Anticancer Activity : Research indicates that modifications in the triazolo-pyrimidine structure can enhance cytotoxicity against cancer cell lines by targeting specific enzymes and pathways involved in tumor growth .
- Neuropharmacological Effects : The glycine component suggests potential interactions with neurotransmitter systems, particularly those involving NMDA receptors, which are crucial in synaptic plasticity and memory function.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents Influence : The presence of methyl groups on the triazolo ring enhances lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Variations in the positioning of nitrogen atoms within the triazole ring significantly affect binding affinity to target proteins .
Case Studies
Several studies have investigated the biological activity of similar compounds with promising results:
- Anticancer Studies : A study involving triazolo derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancers. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent anticancer properties .
- Neuroprotective Effects : In vitro studies have shown that compounds with a similar structure exhibit neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.21 g/mol |
| Biological Activity | Anticancer, Neuroprotective |
| IC50 (Cancer Cell Lines) | Nanomolar to Micromolar |
| Target Enzymes | PIM Kinases |
Q & A
Basic: What synthetic strategies are recommended for preparing N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
- Propargylation : Reacting pyrazolopyrimidin-7-ol derivatives with propargyl bromide under alkaline conditions to form N-propargylated intermediates .
- Cyclocondensation : Using carbon disulfide or alkylating agents to construct the triazolopyrimidine core .
Optimization strategies include: - Temperature control (e.g., 60–80°C for cyclization) .
- Catalysts like KOH or NaH to improve regioselectivity .
- Protecting group strategies (e.g., methoxybenzyl groups) to prevent side reactions .
Advanced: How do structural modifications of the triazolopyrimidine scaffold affect its binding affinity for cannabinoid (CB2) or adenosine receptors?
Methodological Answer:
- Substituent Effects : Adding hydrophobic groups (e.g., benzyl or furan) to the triazolopyrimidine core enhances CB2 receptor binding , while 4-methoxybenzyl groups improve adenosine receptor antagonism .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding poses and stability. For example, glycine side chain flexibility may influence interactions with receptor active sites .
Basic: Which analytical techniques ensure structural fidelity and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can contradictory reports on biological activity (e.g., NOX inhibition vs. cytotoxicity) be reconciled?
Methodological Answer:
Discrepancies often arise from:
- Cell-Specific Factors : Differences in NOX isoform expression (e.g., NOX2 in leukocytes vs. NOX4 in cancer cells) .
- Assay Conditions : Use standardized protocols (e.g., lucigenin chemiluminescence for superoxide detection) and control for off-target effects (e.g., MPO interference) .
- Dose-Response Profiling : Compare IC50 values across models using inhibitors like VAS2870 as benchmarks .
Basic: What in vitro assays evaluate enzyme inhibitory activity (e.g., NADPH oxidase)?
Methodological Answer:
- Superoxide Detection :
- NADPH Consumption : Monitor NADPH depletion at 340 nm using a spectrophotometric plate reader .
Advanced: How can SAR studies improve pharmacokinetic properties like metabolic stability?
Methodological Answer:
- Side Chain Modifications :
- In Silico Tools :
Basic: What spectroscopic features distinguish this compound from analogs like 8-azaguanine?
Methodological Answer:
- UV-Vis : The glycine side chain shifts λmax compared to 8-azaguanine (e.g., 265 nm vs. 248 nm in neutral pH) .
- 1H NMR : Methyl groups on the triazolopyrimidine ring (δ 3.2–3.5 ppm) and N-methyl glycine (δ 3.0 ppm) are diagnostic .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies (e.g., c-Met vs. unrelated kinases)?
Methodological Answer:
- Kinase Profiling Panels : Use broad-spectrum assays (e.g., KinomeScan) to identify selectivity cliffs .
- Cocrystallization : Resolve binding modes with c-Met kinase (PDB: 3LQ8) to guide steric bulk additions that block off-target binding .
Basic: How is cytotoxicity assessed in cancer cell lines, and what controls are essential?
Methodological Answer:
- MTT/PrestoBlue Assays : Measure mitochondrial activity in MCF-7 or A-549 cells after 48-hour exposure .
- Controls : Include vehicle (DMSO ≤0.1%), positive controls (e.g., doxorubicin), and viability normalization to untreated cells .
Advanced: What computational approaches predict metabolite formation and toxicity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
